molecular formula C26H16 B1618977 Dibenzo(A,L)naphthacene CAS No. 226-86-8

Dibenzo(A,L)naphthacene

Cat. No.: B1618977
CAS No.: 226-86-8
M. Wt: 328.4 g/mol
InChI Key: SYWOVGJEUTZUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo(A,L)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16. It is composed of fused benzene rings, forming a large, planar structure. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(A,L)naphthacene typically involves the cyclization of appropriate precursors under high-temperature conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale cyclodehydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(A,L)naphthacene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or other oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or other reducing agents, resulting in the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid. These reactions are usually carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonating agents are used in substitution reactions. These reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dibenzo(A,L)naphthacene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactions.

    Biology: Research on its interactions with biological molecules helps in understanding the behavior of similar compounds in biological systems.

    Industry: Used in the development of organic semiconductors, light-emitting diodes, and other electronic devices due to its stable and conductive nature.

Mechanism of Action

The mechanism of action of Dibenzo(A,L)naphthacene involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its electronic properties enable it to participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Zethrene (Dibenzo(de,mn)naphthacene): Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.

    Dibenzo(fg,op)naphthacenes: Compounds with similar core structures but different substituents, leading to variations in their physical and chemical properties.

Uniqueness

Dibenzo(A,L)naphthacene is unique due to its specific arrangement of benzene rings, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring stable and conductive materials.

Properties

IUPAC Name

hexacyclo[12.12.0.03,12.04,9.016,25.019,24]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-21-14-20-12-10-18-6-2-4-8-24(18)26(20)16-22(21)15-25(19)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWOVGJEUTZUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C5C(=C4)C=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177119
Record name Dibenzo(a,l)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226-86-8
Record name Dibenzo(a,l)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000226868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,l)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo(A,L)naphthacene
Reactant of Route 2
Dibenzo(A,L)naphthacene
Reactant of Route 3
Dibenzo(A,L)naphthacene
Reactant of Route 4
Dibenzo(A,L)naphthacene
Reactant of Route 5
Dibenzo(A,L)naphthacene
Reactant of Route 6
Dibenzo(A,L)naphthacene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.